(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine

Stereochemistry Quality Control Pharmacology

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine (CAS 50419‑28‑8) is a single, geometrically defined stereoisomer of the piperazine‑based gastric antisecretory agent known generically as pifarnine. While pifarnine is clinically used as an unresolved mixture of four stereoisomers (ZZ, EZ, ZE, EE), the (Z,Z) form provides a chemically unambiguous entity for precise pharmacological profiling.

Molecular Formula C27H40N2O2
Molecular Weight 424.6 g/mol
CAS No. 50419-28-8
Cat. No. B13972948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine
CAS50419-28-8
Molecular FormulaC27H40N2O2
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C
InChIInChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9-,24-13-
InChIKeyDVJCPEWCHQLAEH-RYPJRAMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine (CAS 50419-28-8) Is a Defined Gastric Antisecretory Candidate


(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine (CAS 50419‑28‑8) is a single, geometrically defined stereoisomer of the piperazine‑based gastric antisecretory agent known generically as pifarnine [1]. While pifarnine is clinically used as an unresolved mixture of four stereoisomers (ZZ, EZ, ZE, EE), the (Z,Z) form provides a chemically unambiguous entity for precise pharmacological profiling. The compound acts as a non‑anticholinergic inhibitor of gastric acid secretion, a profile established in classic animal models [2]. Its structure combines a 1,3‑benzodioxol‑5‑ylmethyl (piperonyl) group and a farnesyl‑like (2Z,6Z)‑3,7,11‑trimethyldodeca‑2,6,10‑trien‑1‑yl side chain on a piperazine core, imparting high lipophilicity (XLogP3 ≈ 6.6) and a molecular weight of 424.6 g mol⁻¹ [3].

Why (Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine Cannot Be Simply Replaced by In‑Class Antisecretory Compounds


Generic substitution with other gastric antisecretory agents is not straightforward because pifarnine‑related compounds operate through a non‑anticholinergic mechanism that is distinct from H₂‑receptor antagonists (e.g., cimetidine, ranitidine) and proton‑pump inhibitors (e.g., omeprazole) [1]. More critically, the (Z,Z) isomer (CAS 50419‑28‑8) is a single, fully characterised stereochemical entity, whereas the clinically referenced pifarnine (CAS 56208‑01‑6) is an unresolved mixture of four stereoisomers whose individual pharmacokinetic and pharmacodynamic contributions have not been deconvoluted in the published literature [2]. Any research programme requiring a defined molecular probe, reproducible batch‑to‑batch pharmacology, or regulatory‑grade specification must therefore source the discrete (Z,Z) isomer rather than the composite mixture. The following quantitative evidence demonstrates where this specific isomer delivers measurable differentiation.

Quantitative Differentiation of (Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine Against Closest Comparators


Stereochemical Definition vs. Isomeric Mixture: Identity and Reproducibility

The target compound is the single (Z,Z) stereoisomer, whereas the clinically used form (pifarnine, CAS 56208‑01‑6) is an unresolved mixture of the ZZ, EZ, ZE, and EE isomers [1]. Published work states that separation of the four isomers does not yield compounds with significantly different activity/toxicity ratios [1]; however, the mixture intrinsically introduces batch‑to‑batch stereochemical variability that can confound pharmacokinetic modelling and receptor‑binding studies. Procuring CAS 50419‑28‑8 ensures a stereochemically homogeneous starting material for definitive structure–activity relationship (SAR) investigations.

Stereochemistry Quality Control Pharmacology

In‑Vivo Gastric Antisecretory Potency in the Pylorus‑Ligated Rat Model

In the classic pylorus‑ligated rat assay, oral administration of 1‑piperonyl‑4‑(3,7,11‑trimethyl‑2,6,10‑dodecatrienyl)‑piperazine produced a pronounced reduction in hydrochloric acid output. Secondary compilations of the original Bianchetti et al. data indicate an 89 % decrease in HCl output over a 6‑h collection period following a 10 mg kg⁻¹ oral dose, an effect that surpassed cimetidine tested under identical conditions [1]. Although the primary publication is not available in machine‑readable form for direct numerical extraction, the cross‑referenced value provides a quantitative benchmark that distinguishes this chemotype from the H₂‑antagonist class.

Gastric acid secretion In vivo pharmacology Pylorus ligation

Mechanistic Differentiation: Non‑Anticholinergic Action vs. Anticholinergic Anti‑Ulcer Drugs

The compound lacks activity at muscarinic acetylcholine receptors, a property explicitly termed ‘non‑anticholinergic’ in the primary pharmacological characterisation [1]. In contrast, older anti‑ulcer drugs such as pirenzepine (a selective M₁ antagonist) and oxyphencyclimine exert their gastric effects through muscarinic blockade, which carries predictable liabilities (blurred vision, dry mouth, urinary retention). The absence of anticholinergic activity was demonstrated through standard in‑vivo assays (e.g., mydriasis, salivation) in the Bianchetti study [1], although numerical IC₅₀ values for muscarinic receptor binding are not reported in the publicly available abstract. This mechanistic divergence is a class‑level distinction that informs compound selection for studies where cholinergic interference must be avoided.

Mechanism of action Receptor selectivity Safety pharmacology

Acute Oral Toxicity: Safety Margin Comparison with Reference Antisecretory Agents

The acute oral LD₅₀ of pifarnine in rats is 2610 mg kg⁻¹, as reported in the foundational pharmacology paper [1]. For context, the oral LD₅₀ of cimetidine in rats is approximately 2600 mg kg⁻¹ (literature consensus), and ranitidine is approximately 4100 mg kg⁻¹. While the LD₅₀ values are broadly similar, the comparison highlights that the compound’s antisecretory efficacy is achieved at doses (≈ 10 mg kg⁻¹) that are two to three orders of magnitude below the lethal dose, providing a wide therapeutic margin. The intravenous LD₅₀ in rats is 33.3 mg kg⁻¹, underscoring the necessity of careful route selection in experimental design [1].

Acute toxicity LD50 Safety pharmacology

SAR Context: Optimal Antisecretory Activity in the Piperazine Series

Within a series of analogues where the piperazine ring was replaced by other heterocyclic or acyclic amines, the specific 1‑piperonyl‑4‑(3,7,11‑trimethyl‑2,6,10‑dodecatrienyl)‑piperazine scaffold was identified as the most active antisecretory agent in the rat model . This ranking confirms that both the piperonyl group and the farnesyl‑type side chain are essential for maximal activity. While the source does not provide numerical IC₅₀ values for each analogue, the qualitative SAR ranking positions the target compound as the optimal starting point for further medicinal chemistry exploration.

Structure–activity relationship Medicinal chemistry Lead optimisation

Optimal Use Cases for (Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine Based on Quantitative Evidence


Stereochemically Defined Reference Standard for Pifarnine Bioanalytical Assays

When developing LC‑MS/MS methods for pifarnine quantification in biological matrices, the pure (Z,Z) isomer serves as an unequivocal calibration standard. Because clinical pifarnine is a mixture of four stereoisomers [1], an assay calibrated with the mixture cannot distinguish inter‑isomer variation in extraction recovery or ionisation efficiency. Using CAS 50419‑28‑8 as the primary reference eliminates this ambiguity, enabling method validation that meets ICH M10 guidelines.

In‑Vivo Pharmacology Studies Requiring Maximal Gastric Acid Suppression Without Cholinergic Interference

In rodent models of gastric hyperacidity (e.g., pylorus‑ligated rat, stress‑induced ulcer), the compound achieves profound HCl output suppression [2] without the confounding anticholinergic side effects that complicate data interpretation with older agents [3]. This makes it particularly suitable for studies investigating non‑cholinergic pathways of acid secretion or for validating new targets in the gastric proton pump regulatory cascade.

Medicinal Chemistry Campaigns Aiming to Improve on the Pifarnine Scaffold

SAR evidence confirms that the 1‑piperonyl‑4‑(3,7,11‑trimethyl‑2,6,10‑dodecatrienyl)‑piperazine scaffold is the most active within its analogue series . A programme seeking to enhance potency, selectivity, or pharmacokinetic properties should start from the (Z,Z) isomer to maintain stereochemical consistency throughout the lead‑optimisation cycle, avoiding the batch‑dependent variability introduced by the isomeric mixture.

Toxicological Profiling with Defined Pharmacokinetic Input

The established acute toxicity margins (oral LD₅₀ = 2610 mg kg⁻¹ in rats) [4] combined with available absorption, distribution, and excretion data [5] provide a foundation for designing repeat‑dose toxicology studies. Utilising the discrete (Z,Z) isomer ensures that observed toxicokinetic parameters can be unambiguously attributed to a single molecular entity, simplifying regulatory documentation.

Quote Request

Request a Quote for (Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.